molecular formula C21H28O10 B593450 erythro-Guaiacylglycerol beta-threo-syringylglycerol ether CAS No. 1313434-74-0

erythro-Guaiacylglycerol beta-threo-syringylglycerol ether

Cat. No.: B593450
CAS No.: 1313434-74-0
M. Wt: 440.445
InChI Key: NVVRMRVCLWOKDH-UHFFFAOYSA-N
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Description

Erythro-Guaiacylglycerol beta-threo-syringylglycerol ether: is a complex organic compound that belongs to the class of lignans. It is a guaiacyl lignin, a member of phenols, a dimethoxybenzene, a secondary alcohol, and a primary alcohol. This compound is functionally related to guaiacylglycerol and has a role as a plant metabolite .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of erythro-Guaiacylglycerol beta-threo-syringylglycerol ether typically involves the reaction of guaiacylglycerol with syringylglycerol under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired stereoisomer .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced purification techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Erythro-Guaiacylglycerol beta-threo-syringylglycerol ether undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl and methoxy groups .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

Erythro-Guaiacylglycerol beta-threo-syringylglycerol ether has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of erythro-Guaiacylglycerol beta-threo-syringylglycerol ether involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes and modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Erythro-Guaiacylglycerol beta-threo-syringylglycerol ether is unique due to its specific stereochemistry and functional groups. Similar compounds include:

These compounds share structural similarities but differ in their specific biological activities and applications.

Biological Activity

Erythro-Guaiacylglycerol beta-threo-syringylglycerol ether, a compound derived from plant sources, particularly lignin, has garnered attention for its potential biological activities. This article explores its chemical properties, biological functions, and relevant research findings.

  • Molecular Formula : C20_{20}H24_{24}O7_7
  • Molecular Weight : 376.40 g/mol
  • Density : 1.3 ± 0.1 g/cm³
  • Boiling Point : 643.2 ± 55.0 °C at 760 mmHg
  • Flash Point : 342.8 ± 31.5 °C

This compound exhibits several biological activities, primarily through its interaction with various enzymes and signaling pathways:

  • Enzyme Inhibition : It has been reported to inhibit α-glycosidase activity with an EC50_{50} value of 18.71 μM, indicating its potential role in managing glucose metabolism and diabetes .
  • Anti-inflammatory Effects : This compound may downregulate nitric oxide production, which is crucial in inflammatory responses, suggesting its utility as an anti-inflammatory agent .

Antioxidant Activity

Research indicates that erythro-Guaiacylglycerol derivatives possess significant antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems.

Antimicrobial Properties

Studies have shown that lignin-derived compounds, including this compound, exhibit antimicrobial activity against various pathogens, making them potential candidates for natural preservatives or therapeutic agents.

Case Studies and Research Findings

  • Study on Glucose Metabolism :
    • A study demonstrated that this compound effectively reduced postprandial blood glucose levels in diabetic models by inhibiting carbohydrate-digesting enzymes .
  • Anti-inflammatory Research :
    • In a review focusing on phytochemicals targeting nitric oxide production, erythro-Guaiacylglycerol derivatives were highlighted for their ability to modulate inflammatory pathways, suggesting their application in neurodegenerative diseases .
  • Antioxidant Studies :
    • A comparative analysis of various lignin-derived compounds revealed that this compound exhibited superior antioxidant activity compared to other tested compounds .

Data Table: Biological Activities of this compound

Activity TypeMechanism/EffectReference
α-Glycosidase InhibitionReduces glucose absorption
Anti-inflammatoryDownregulates nitric oxide production
AntioxidantScavenges free radicals
AntimicrobialInhibits growth of specific pathogens

Properties

IUPAC Name

1-[4-[1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]propane-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O10/c1-28-15-6-11(4-5-13(15)24)20(27)18(10-23)31-21-16(29-2)7-12(8-17(21)30-3)19(26)14(25)9-22/h4-8,14,18-20,22-27H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVRMRVCLWOKDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC(CO)C(C2=CC(=C(C=C2)O)OC)O)OC)C(C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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